molecular formula C16H17BrN2O3S B7689186 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

Cat. No.: B7689186
M. Wt: 397.3 g/mol
InChI Key: IFPSKAGBDLDKCP-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique chemical structure, which includes a bromophenyl group, a sulfamoyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

    Sulfamoylation: The addition of a sulfamoyl group to the bromophenyl intermediate.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with N-ethyl-2-methylbenzamide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
  • 5-[(2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
  • 5-[(2-iodophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

Uniqueness

5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for specific applications compared to its analogs with different halogen atoms.

Properties

IUPAC Name

5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-3-18-16(20)13-10-12(9-8-11(13)2)23(21,22)19-15-7-5-4-6-14(15)17/h4-10,19H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPSKAGBDLDKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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